2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate
Description
The compound 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate is a chromium-coordinated azo dye complex. Its structure comprises:
- Azo group: Formed via diazo coupling between 2-hydroxynaphthalene and a nitro-substituted benzenesulfonic acid backbone .
- Sulfonic acid group: Enhances water solubility, critical for industrial applications .
- Nitro group (-NO₂): Electron-withdrawing, stabilizing the azo linkage and influencing redox properties .
- Chromium coordination: Likely involves the hydroxyl and azo groups, forming a stable octahedral complex .
- Hydrate: Affects crystallinity and stability .
This compound is structurally related to azo dyes and metal complexes used in pigments, sensors, and catalysis.
Properties
CAS No. |
94276-27-4 |
|---|---|
Molecular Formula |
C18H21CrN4O9S+ |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
2-aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C16H11N3O7S.C2H7NO.Cr.H2O/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;3-1-2-4;;/h1-8,20-21H,(H,24,25,26);4H,1-3H2;;1H2/p+1 |
InChI Key |
VNYRRFZECJVWET-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.C(CO)N.O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate involves multiple steps. The initial step typically includes the reaction of 2-aminoethanol with chromium salts under controlled conditions. This is followed by the introduction of hydron ions and the coupling of 2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid. The final product is then hydrated to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors designed to handle the specific conditions required for each step. The process includes precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce different chromium complexes or alter the functional groups attached to the aromatic ring.
Scientific Research Applications
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate involves its interaction with molecular targets and pathways. The chromium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The diazenyl and nitro groups play a crucial role in its chemical behavior, allowing it to participate in redox reactions and interact with biological molecules.
Comparison with Similar Compounds
Structural Analogues
Azo Dyes with Sulfonic Acid Groups
Key Differences :
- The target compound includes a nitro group at the 5-position of the benzene ring, absent in Acid Red 88 .
- HNANSA has two sulfonic acid groups, increasing solubility compared to the target compound’s single -SO₃H group .
Metal-Azo Complexes
| Compound | Metal | Application | References |
|---|---|---|---|
| Fe(III)-HNANSA | Fe³⁺ | Antimicrobial activity | |
| Ni(II)-HNANSA | Ni²⁺ | Electrochemical sensing | |
| Cu(II)-HNANSA | Cu²⁺ | DNA binding |
Comparison :
- Chromium vs. Fe/Ni/Cu : Cr complexes are less explored biologically due to toxicity concerns but may excel in catalysis or pigment stability .
- Coordination Sites: The target compound’s 2-aminoethanol ligand likely participates in coordination, unlike HNANSA’s purely azo-based binding .
Functional Analogues
Nitro-Substituted Azo Compounds
Key Contrasts :
- The target compound’s sulfonic acid group improves solubility over carboxylate analogues, making it suitable for aqueous-phase applications .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
